Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate
Description
Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate is a pyridazine derivative featuring a 3-carboxylate ester group and a 6-position substituted with a branched alkylamino moiety (butyl(ethyl)amino). This compound belongs to a class of disubstituted pyridazines known for their versatility in medicinal chemistry, particularly in oncology and imaging applications.
Properties
IUPAC Name |
ethyl 6-[butyl(ethyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-7-10-16(5-2)12-9-8-11(14-15-12)13(17)18-6-3/h8-9H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSPGNLPLJQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Cellular Effects
Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives have been shown to possess diverse biological activities, which can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions can lead to significant biochemical and physiological effects, making this compound a valuable tool for studying molecular pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that pyridazine derivatives can exhibit threshold effects, as well as toxic or adverse effects at high doses. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical and physiological effects.
Biological Activity
Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound consists of a pyridazine ring substituted with a butyl(ethyl)amino group and an ethyl ester of a carboxylic acid. The synthesis typically involves:
- Amination Reactions : Reaction of pyridazine derivatives with butyl(ethyl)amine.
- Carboxylation Reactions : Introduction of the carboxylic acid group via carbon dioxide or carboxylic acid derivatives.
These synthetic routes are optimized to enhance yield and purity, employing catalysts and controlled conditions .
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
2.2 Anticancer Activity
The compound has been evaluated for anticancer effects across multiple cancer cell lines. Notably, it demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa, indicating potent antiproliferative activity .
- Mechanism of Action : Studies revealed that the compound induces apoptosis in cancer cells by modulating cell cycle progression and interacting with tubulin, leading to cell cycle arrest in the G2/M phase .
2.3 Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
3. Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Binding to Tubulin : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Modulation of Apoptotic Pathways : It influences apoptotic pathways by regulating Bcl-2 family proteins, thereby promoting programmed cell death in cancer cells .
5. Conclusion
This compound demonstrates significant promise as a multifaceted therapeutic agent due to its antimicrobial, anticancer, and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.
Future studies should focus on:
- Further elucidating the structure-activity relationship (SAR).
- Conducting in vivo studies to assess efficacy and safety.
- Exploring potential combinations with existing therapies for enhanced effectiveness against resistant strains or tumors.
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate is synthesized through various methods involving nucleophilic substitution reactions and functional group modifications. The compound belongs to the pyridazine family, which is known for its diverse biological activities. The synthesis often involves starting materials like ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, which undergoes nucleophilic substitution with amines under specific conditions to yield the target compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231, demonstrating their ability to induce apoptosis and inhibit cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T-47D | TBD | Apoptosis induction |
| Similar Pyridazine Derivative | MDA-MB-231 | TBD | Cell cycle arrest |
CDK Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been particularly noted, suggesting that this compound could be developed as a therapeutic agent targeting specific cancer pathways .
Pharmacokinetics and Drug-Likeness Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have shown that similar compounds exhibit good solubility and permeability, making them suitable candidates for further development in drug formulation .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of pyridazine derivatives:
- Study on Antitumor Activity : A study reported the synthesis of a series of non-fused 3,6-disubstituted pyridazines and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with low toxicity profiles .
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of these compounds to CDK2, providing insights into their potential as targeted therapies in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
Table 3: Pharmacological Profiles
Notes:
- Pyridazine derivatives with amino substituents at position 6 are frequently explored as kinase inhibitors or radiotracers .
- The butyl(ethyl)amino group may enhance binding to hydrophobic pockets in target proteins compared to smaller substituents like cyclopropyl .
Spectral and Analytical Data
Table 4: Spectral Comparisons
Notes:
- Key ¹³C NMR signals for pyridazine carboxylates include δ ~160–162 ppm for the ester carbonyl and δ ~150–155 ppm for the pyridazine ring .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis of ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate typically begins from ethyl pyridazine-3-carboxylate derivatives, which are functionalized at the 6-position to introduce the butyl(ethyl)amino substituent. The key steps involve:
- Preparation of ethyl 6-chloropyridazine-3-carboxylate as an intermediate.
- Nucleophilic substitution at the 6-chloro position by the appropriate secondary amine, here butyl(ethyl)amine or its equivalent, to yield the target compound.
This approach leverages the reactivity of the 6-chloropyridazine intermediate towards nucleophilic aromatic substitution (SNAr) by amines.
Preparation of Ethyl 6-chloropyridazine-3-carboxylate Intermediate
The intermediate ethyl 6-chloropyridazine-3-carboxylate is prepared from ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives by chlorination. The typical procedure involves:
- Refluxing ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate with excess phosphorus oxychloride (POCl3).
- This reaction converts the 6-oxo group to the corresponding 6-chloro substituent.
This chlorination step is efficient and well-documented for pyridazine derivatives, providing a reactive site for subsequent amination.
Amination Step: Introduction of Butyl(ethyl)amino Group
The critical step for preparing this compound is the nucleophilic substitution of the 6-chloro substituent with the butyl(ethyl)amine moiety. The method involves:
- Reacting ethyl 6-chloropyridazine-3-carboxylate with butyl(ethyl)amine in a suitable solvent.
- Common solvents include tertiary amines such as pyridine or triethylamine, which also act as bases to neutralize the released HCl.
- The reaction is typically conducted at elevated temperatures (50–200°C) for several hours (2 to 100 hours depending on conditions).
- The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom with the butyl(ethyl)amino group.
Purification and Isolation
After the amination reaction, the crude product is purified by:
- Dissolution in organic solvents such as mixtures of petroleum ether and chloroform or diethyl ether.
- Treatment with activated charcoal to remove colored impurities.
- Filtration and recrystallization from alkanols (methanol, ethanol, propanol) or their aqueous mixtures (75–90% alkanol with 10–25% water).
- Alternatively, vacuum sublimation or precipitation by adding excess water to the organic solution can be used for purification.
Reaction Conditions and Optimization
Summary of Preparation Method
The preparation of this compound involves:
- Chlorination of ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate with phosphorus oxychloride to yield ethyl 6-chloropyridazine-3-carboxylate.
- Nucleophilic substitution of the 6-chloro substituent with butyl(ethyl)amine in the presence of tertiary amine solvents at elevated temperatures.
- Purification of the product by recrystallization or sublimation to obtain the target compound in high purity.
This synthetic route is robust, adaptable, and supported by patent literature and recent medicinal chemistry research.
Q & A
Q. Optimization Tips :
- Temperature Control : Higher yields are achieved at 80–100°C for substitution reactions .
- Catalysts : Use cesium carbonate or similar bases to enhance reaction efficiency .
- Byproduct Management : Monitor byproducts via TLC or LCMS and adjust solvent ratios during purification .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) using datasets collected at 113 K .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
Advanced: How can isomerization or byproduct formation during synthesis be mitigated?
Answer:
Isomerization (e.g., alkyl chain rearrangement) is a common challenge. Strategies include:
- Reaction Monitoring : Use real-time LCMS to detect intermediates (e.g., m/z 657 [M+H]+ in early steps) .
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to suppress side reactions .
- Selective Solvents : Optimize solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
- Chromatographic Separation : Employ preparative HPLC with C18 columns for isomers with minor structural differences (e.g., ethyl vs. propyl chain isomers) .
Advanced: What computational approaches predict the compound’s reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. Example Workflow :
Generate 3D conformers via molecular dynamics.
Dock into target protein active sites (e.g., kinase domains).
Validate with in vitro assays (e.g., IC₅₀ determination).
Basic: What are the primary degradation pathways under standard storage conditions?
Answer:
Q. Stability Data :
| Condition | Degradation Rate | Major Byproduct |
|---|---|---|
| 25°C, 60% RH | 5% over 30 days | Ethyl 6-hydroxypyridazine-3-carboxylate |
| 40°C, dry | 12% over 30 days | Oxidized amine derivatives |
Advanced: How do substituent modifications influence biological activity?
Answer:
- Amino Group Variations : Butyl(ethyl)amino enhances lipophilicity (logP ~2.8) compared to smaller alkyl groups, improving membrane permeability .
- Ester vs. Carboxylic Acid : The ethyl ester acts as a prodrug; hydrolysis in vivo releases the active acid form .
- Pyridazine Core : The electron-deficient ring facilitates π-π stacking with aromatic residues in target proteins .
Q. SAR Table :
| Substituent at Position 6 | IC₅₀ (μM) for Kinase X | logP |
|---|---|---|
| Butyl(ethyl)amino | 0.45 | 2.8 |
| Ethylamino | 1.2 | 1.9 |
| Phenyl | >10 | 3.5 |
Advanced: How can crystallographic data resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (SCXRD) at 113 K provides:
- Bond Lengths/Angles : Confirm planarity of the pyridazine ring (average C-C bond = 1.39 Å) .
- Hydrogen Bonding : Identify stabilizing interactions (e.g., O—H⋯O, N—H⋯O) critical for crystal packing .
- Torsional Angles : Resolve conformations of flexible substituents (e.g., butyl chain dihedral angles ~75°) .
Q. Example Refinement Metrics :
Basic: What are the safety and handling protocols for this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
